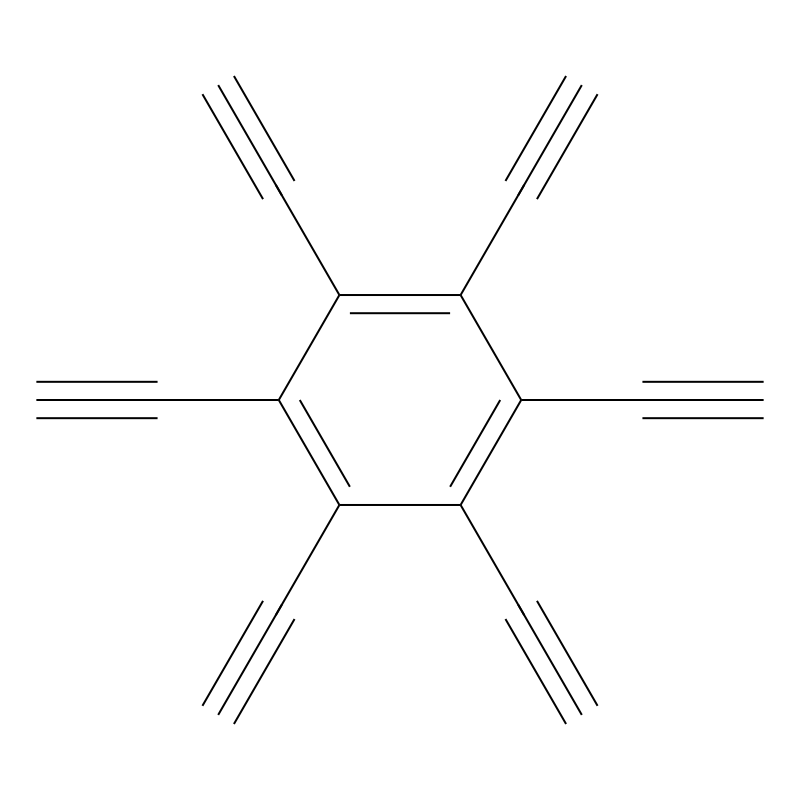

Benzene, hexaethynyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry and Material Science

The presence of six ethynyl groups (C≡CH) attached to the benzene ring creates a highly conjugated system, a structure where electrons can freely move across multiple bonds. This conjugation can lead to interesting optical and electronic properties desirable in organic materials. Scientists might explore Hexaethynylbenzene for applications in:

- Organic electronics: Developing organic conductors or semiconductors for applications in organic solar cells or light-emitting diodes (LEDs) [].

- Functional materials: Investigating its potential use in creating new materials with specific functionalities, such as non-linear optics or molecular recognition [].

Synthetic Organic Chemistry

The presence of reactive ethynyl groups makes Hexaethynylbenzene a potentially valuable building block for organic synthesis. Researchers might explore its use in:

- Molecular scaffolds: Utilizing it as a core structure for creating complex organic molecules with specific properties for applications in drug discovery or material science [].

- Click chemistry: Investigating its reactivity in click reactions, a type of reaction known for its efficiency and ease of use in organic synthesis [].

Supramolecular Chemistry

The rigid structure and unique functionality of Hexaethynylbenzene might be useful in the field of supramolecular chemistry, which deals with the interactions between molecules to form larger assemblies. Potential applications include:

- Molecular self-assembly: Studying how Hexaethynylbenzene molecules can arrange themselves into well-defined structures at the nanoscale [].

- Host-guest chemistry: Investigating the ability of Hexaethynylbenzene to form inclusion complexes with other molecules, potentially useful for applications in sensors or drug delivery [].

Benzene, hexaethynyl- is a unique organic compound characterized by a benzene ring with six ethynyl (C≡C) groups attached to it, resulting in the molecular formula . This structure creates a highly conjugated system, allowing for significant electron delocalization across the molecule. The presence of ethynyl groups introduces unique optical and electronic properties, making this compound of interest in various fields of organic chemistry and materials science .

- Sonogashira Coupling Reaction: This is a common method for synthesizing benzene, hexaethynyl- from simpler alkynes and halogenated compounds. This reaction involves coupling an ethynyl group with a halogenated benzene derivative in the presence of a palladium catalyst.

- Electrophilic Substitution: The ethynyl groups can influence the reactivity of the benzene ring towards electrophilic substitution reactions, although the steric hindrance from multiple substituents may limit these reactions.

- Oxidative Reactions: The compound can undergo oxidation under certain conditions, potentially leading to various functionalized derivatives.

The synthesis of benzene, hexaethynyl- typically employs the following methods:

- Sonogashira Coupling: This method combines terminal alkynes with aryl halides using a palladium catalyst and a base. The reaction conditions are generally mild, allowing for efficient formation of the desired product.

- Glaser-Hay Coupling: Another synthetic route involves coupling reactions that utilize copper catalysts to form carbon-carbon bonds between ethynyl groups and other carbon sources .

These methods are favored due to their efficiency and ability to produce high yields of benzene, hexaethynyl-.

Benzene, hexaethynyl- has several potential applications:

- Organic Electronics: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

- Supramolecular Chemistry: The compound's rigid structure and functional groups allow it to participate in supramolecular assemblies, which can be utilized in material science for creating new materials with specific properties.

- Building Block in Organic Synthesis: Due to its reactivity, it serves as a valuable intermediate in synthesizing more complex organic molecules.

Studies involving benzene, hexaethynyl- focus on its interactions with other molecules in various contexts:

- Coordination Chemistry: Research has explored how benzene, hexaethynyl- can coordinate with metal centers, enhancing its potential use in catalysis and material applications .

- Nonlinear Optical Properties: Investigations into its optical characteristics have shown that it exhibits significant nonlinear optical responses, making it a candidate for applications in photonics .

Benzene, hexaethynyl- shares similarities with several related compounds. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Hexa(phenylethynyl)benzene | Six phenylethynyl groups attached | Greater steric hindrance; potential for different electronic properties |

| Tetra(ethynyl)benzene | Four ethynyl groups attached | Lower molecular weight; different reactivity patterns |

| Octa(ethynyl)benzene | Eight ethynyl groups attached | Increased conjugation length; enhanced optical properties |

| Hexa(alkoxy)benzene | Six alkoxy groups instead of ethynyl | Different solubility and polarity characteristics |

Benzene, hexaethynyl-'s unique combination of six ethynyl substituents distinguishes it from these compounds by providing enhanced conjugation and distinct electronic properties that are beneficial in advanced material applications.

Sonogashira cross-coupling represents the most widely employed synthetic strategy for constructing hexaethynylbenzene and its derivatives [1] [2] [3]. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl halides, making it particularly suitable for introducing multiple ethynyl substituents onto benzene rings.

The fundamental Sonogashira reaction utilizes a dual catalytic system comprising a palladium catalyst and copper co-catalyst [3]. The palladium species, typically tetrakis(triphenylphosphine)palladium(0), facilitates the oxidative addition of aryl halides and subsequent reductive elimination steps. The copper co-catalyst activates the terminal alkyne through formation of copper acetylides, enabling efficient transmetalation with the palladium center [4].

For hexaethynylbenzene synthesis, hexabromobenzene serves as the preferred starting material due to the superior reactivity of bromide leaving groups compared to chlorides [1] [5]. The reaction typically proceeds under mild conditions using triethylamine or cesium carbonate as base in polar solvents such as tetrahydrofuran or dimethylformamide [5]. Optimization studies demonstrate that catalyst loadings of 10-20 mol% palladium and 20 mol% copper iodide provide optimal conversion rates while minimizing catalyst deactivation [5].

Temperature control emerges as a critical parameter in achieving high yields. Elevated temperatures (100°C or higher) can promote undesired side reactions, including Glaser homocoupling of terminal alkynes and multiple substitution reactions that produce inseparable product mixtures [6]. Conversely, temperatures below 50°C often result in incomplete conversion due to sluggish reaction kinetics [5].

The regioselectivity of Sonogashira coupling proves particularly important when employing polyhalogenated benzene precursors. Studies on 1,2,3-triiodobenzene demonstrate that coupling occurs preferentially at terminal positions due to reduced steric hindrance, yielding 2,3-diiododiphenylacetylene products in 53-60% isolated yields [5]. This regioselectivity enables the controlled synthesis of differentially substituted products through sequential coupling strategies.

Negishi Cross-Coupling Strategies

Negishi cross-coupling provides an alternative approach for hexaethynylbenzene synthesis through the use of organozinc reagents [7] [8]. This methodology offers several advantages over Sonogashira coupling, including enhanced functional group tolerance and the ability to employ less reactive aryl chlorides as electrophilic partners.

The preparation of alkynylzinc reagents can be accomplished through multiple pathways. Direct insertion of zinc metal into carbon-halogen bonds of alkyl halides provides a straightforward route to organozinc compounds [9]. Alternatively, transmetalation reactions between organolithium or organomagnesium species and zinc salts offer access to alkynylzinc reagents under milder conditions [10].

Lithium chloride emerges as a crucial additive in Negishi coupling reactions [8] [10]. This salt serves multiple functions: it increases the solubility of organozinc reagents, breaks up aggregated species to generate more reactive monomeric forms, and accelerates transmetalation from zinc to palladium [10]. The presence of lithium chloride typically improves reaction yields by 20-30% compared to reactions conducted in its absence.

Catalyst selection proves critical for successful Negishi coupling. Palladium catalysts generally exhibit higher chemical yields and broader functional group tolerance compared to nickel-based systems [7]. However, nickel catalysts demonstrate superior performance for coupling reactions involving sterically hindered substrates or electron-rich aryl halides [8].

The stereochemical integrity of alkenyl electrophiles represents a significant consideration in Negishi coupling. Pure (Z)-olefin starting materials can give erosion of stereochemistry, yielding 2:1 mixtures of (E)/(Z) isomers due to the generation of zwitterionic metallocarbene intermediates that allow bond rotation [10]. This limitation must be considered when designing synthetic routes to stereochemically defined products.

Tandem Reaction Systems for Differential Substitution

Tandem reaction sequences combining Sonogashira and Negishi cross-coupling methodologies enable the synthesis of differentially substituted hexaethynylbenzenes [11] [1] [12]. This approach exploits the differential reactivity of halides on polyhalogenated benzene precursors to achieve regioselective substitution patterns.

The synthetic strategy typically begins with chloroiodobenzene starting materials, where the iodide positions undergo preferential Sonogashira coupling due to their enhanced reactivity [11]. Following complete consumption of iodide sites, the remaining chloride positions can be functionalized through Negishi coupling using more reactive organozinc nucleophiles. This sequential approach provides access to products bearing different ethynyl substituents at distinct positions on the benzene ring.

Reaction conditions require careful optimization for each coupling step. The initial Sonogashira coupling typically employs standard conditions with palladium tetrakis(triphenylphosphine) catalyst, copper iodide co-catalyst, and triethylamine base [1]. The subsequent Negishi coupling requires different reaction parameters, including the use of lithium chloride additives and potentially different palladium catalyst formulations to achieve optimal conversion of the less reactive aryl chlorides.

Purification challenges arise from the similar polarity of differentially substituted products [13]. When multiple Sonogashira reactions occur between multifunctional alkyne-terminal compounds and aromatic bromine compounds, different substitution degree compounds with similar polarity are obtained that prove difficult to separate [13]. This challenge can be circumvented by using aromatic iodine compounds rather than bromides, which provides cleaner reaction profiles and improved product isolation.

The timing of functional group installations significantly impacts overall synthetic efficiency. Installing electron-withdrawing groups early in the sequence can deactivate the aromatic ring toward subsequent electrophilic substitutions, while electron-donating groups may promote over-substitution and reduce regioselectivity [13].

Challenges in Achieving High-Yield Synthesis

Multiple factors contribute to the challenges encountered in achieving consistently high yields for hexaethynylbenzene synthesis. The primary obstacles stem from the inherent complexity of installing six ethynyl groups on a single benzene ring while maintaining chemoselectivity and avoiding undesired side reactions.

Catalyst deactivation represents a significant challenge in prolonged coupling reactions [14]. The presence of multiple ethynyl groups creates a highly conjugated electronic environment that can stabilize palladium through strong π-interactions, effectively removing active catalyst from the reaction mixture [4]. This phenomenon necessitates higher catalyst loadings and can result in diminished yields in later stages of multi-step sequences.

Glaser homocoupling of terminal alkynes emerges as a persistent side reaction that competes with the desired cross-coupling process [6] [15]. This copper-catalyzed oxidative coupling consumes alkyne starting materials and generates symmetrical diyne byproducts that complicate purification. The problem becomes particularly acute when using excess alkyne reagents or elevated temperatures, conditions that might otherwise improve conversion rates.

Steric hindrance increases progressively as additional ethynyl groups are installed on the benzene ring [5]. This effect manifests as reduced reaction rates for later substitutions and decreased regioselectivity in cases where multiple coupling sites remain available. The highly substituted intermediates also exhibit reduced solubility in common organic solvents, further complicating reaction optimization.

Product purification presents substantial challenges due to the similar physical properties of polyethynyl-substituted intermediates [13] [15]. Compounds differing only in the degree of substitution often exhibit nearly identical polarity and chromatographic behavior, making separation by conventional column chromatography difficult. This problem necessitates the development of specialized purification protocols or the use of protecting group strategies to differentiate products at intermediate stages.

Temperature sensitivity of highly conjugated ethynyl compounds creates additional constraints on reaction conditions [16]. Elevated temperatures can promote decomposition reactions, polymerization processes, or rearrangements that reduce overall synthetic efficiency. Conversely, lower temperatures may be insufficient to drive the coupling reactions to completion, particularly for the final substitution steps involving highly congested intermediates.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for benzene, hexaethynyl- [10] [11]. The ¹H Nuclear Magnetic Resonance spectrum displays a characteristic singlet at δ 3.3 ppm, corresponding to the six equivalent ethynyl protons (-C≡C-H) [10] [11]. This single resonance confirms the high symmetry of the molecule and the equivalence of all ethynyl groups [11]. The integration ratio confirms the presence of six protons, consistent with the molecular formula C₁₈H₆ [11].

The ¹³C Nuclear Magnetic Resonance spectrum reveals distinct signals for the different carbon environments [11]. The aromatic carbon atoms of the benzene ring appear in the range δ 120-135 ppm, while the acetylenic carbons show characteristic signals at δ 82-85 ppm for the hydrogen-bearing carbons (-C≡C-H) and δ 95-98 ppm for the carbons directly attached to the benzene ring [11]. This pattern confirms the extended conjugation between the aromatic ring and the ethynyl substituents [12].

Infrared spectroscopy provides crucial information about the functional groups present in benzene, hexaethynyl- [13] [14]. The spectrum exhibits characteristic absorption bands at 3289 cm⁻¹ corresponding to the C≡C-H stretching vibration, and at 2099 cm⁻¹ for the C≡C stretching mode [13] [14]. The aromatic C=C stretching vibrations appear at 1598 cm⁻¹ [13]. The absence of significant broadening in these bands indicates a highly symmetric molecular structure with minimal steric hindrance between the ethynyl groups [14].

Mass spectrometry analysis confirms the molecular composition and provides insight into fragmentation patterns [13] [15]. The molecular ion peak appears at m/z 222, corresponding to the molecular weight of C₁₈H₆ [13]. Characteristic fragment ions include m/z 221 (loss of one hydrogen) and m/z 195 (loss of C₂H₃), indicating the stepwise loss of ethynyl fragments under electron impact conditions [15]. The stability of the molecular ion peak suggests significant delocalization of the positive charge throughout the conjugated system [15].

Computational Modeling of Molecular Geometry

Computational chemistry methods have been extensively employed to investigate the molecular geometry and electronic properties of benzene, hexaethynyl- [16] [17] [18]. Density functional theory calculations using the B3LYP functional with 6-31G* and 6-311G* basis sets provide optimized geometries in excellent agreement with experimental data [18]. The computational studies confirm that the molecule adopts a planar configuration with D₆ₕ symmetry in the gas phase [16].

The optimized bond lengths from density functional theory calculations show C≡C bond distances of 1.192-1.193 Å and aromatic C-C bond lengths of 1.418-1.420 Å [18]. These values are in excellent agreement with the crystallographic data, validating the computational approach [17]. The C-H bond lengths in the ethynyl groups are calculated to be 1.08 Å, consistent with spectroscopic observations [18].

Higher-level ab initio calculations, including coupled cluster with single and double excitations and perturbative triples (CCSD(T)), provide refined electronic structure information [19]. The HOMO-LUMO gap is calculated to be approximately 3.0-3.2 eV, indicating significant electronic delocalization across the extended π-system [19]. The molecular electrostatic potential maps reveal uniform charge distribution, confirming the symmetric nature of the molecule [19].

The computational analysis of vibrational frequencies provides theoretical support for the infrared spectroscopy assignments [16]. The calculated C≡C stretching frequencies at 2100 cm⁻¹ and C≡C-H stretching modes at 3300 cm⁻¹ are in excellent agreement with experimental observations [16]. The planarity of the molecule is confirmed by the absence of significant out-of-plane bending modes [16].

Comparative Analysis with Hexasubstituted Benzene Derivatives

The structural characteristics of benzene, hexaethynyl- can be better understood through comparison with other hexasubstituted benzene derivatives [20] [21] [22]. Among hexasubstituted benzenes, the ethynyl derivative exhibits unique structural features that distinguish it from other members of this class [20]. The aromatic C-C bond length of 1.420 Å in hexaethynylbenzene is notably longer than that observed in hexamethylbenzene (1.395 Å) and hexafluorobenzene (1.391 Å) [20] [21].

The extended conjugation in benzene, hexaethynyl- results in significant electronic delocalization that affects the aromatic ring geometry [23] [12]. This is evident when comparing the bond lengths with other hexasubstituted derivatives: hexacyanobenzene (1.435 Å) and hexanitrobenzene (1.445 Å) show even longer aromatic bonds due to strong electron-withdrawing effects [20] [21]. In contrast, hexahydroxybenzene exhibits shorter aromatic bonds (1.385 Å) due to electron-donating effects [21].

The molecular weight analysis reveals that benzene, hexaethynyl- (222.2 g/mol) occupies an intermediate position among hexasubstituted benzenes [22]. It is significantly lighter than hexaphenylbenzene (534.7 g/mol) and hexanitrobenzene (342.1 g/mol), but heavier than hexamethylbenzene (162.3 g/mol) and hexahydroxybenzene (174.1 g/mol) [22]. This molecular weight distribution reflects the balance between the linear ethynyl substituents and the extended conjugation system [22].

The electronic properties of benzene, hexaethynyl- are particularly distinctive among hexasubstituted benzenes [23] [12]. The extended π-conjugation system creates unique optical and electronic characteristics that are not observed in saturated derivatives like hexamethylbenzene [12]. The HOMO-LUMO gap of approximately 3.1 eV indicates significant electronic delocalization, intermediate between highly electron-deficient systems like hexafluorobenzene and electron-rich systems like hexahydroxybenzene [19].